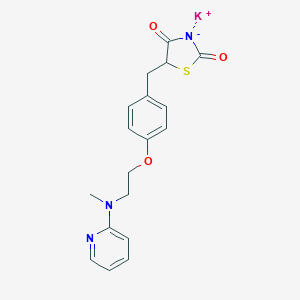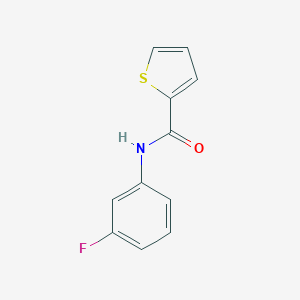
N-(3-fluorophenyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)thiophene-2-carboxamide, also known as FTY720 or fingolimod, is a synthetic compound that was originally developed as an immunosuppressant drug. However, it has since gained attention for its potential use in treating multiple sclerosis (MS) and other autoimmune diseases. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that works by preventing immune cells from leaving the lymph nodes, thereby reducing inflammation and preventing immune attacks on the body's own tissues.
作用机制
N-(3-fluorophenyl)thiophene-2-carboxamide works by binding to S1P receptors on immune cells, preventing them from leaving the lymph nodes and entering the bloodstream. This reduces the number of immune cells that can reach the target tissue, thereby reducing inflammation and preventing immune attacks. N-(3-fluorophenyl)thiophene-2-carboxamide also has other effects on immune cells, including promoting the survival of regulatory T cells, which can help to suppress autoimmune responses.
生化和生理效应
N-(3-fluorophenyl)thiophene-2-carboxamide has several biochemical and physiological effects, including reducing the number of circulating lymphocytes, altering the expression of cytokines and chemokines, and reducing the production of inflammatory mediators. N-(3-fluorophenyl)thiophene-2-carboxamide can also have effects on the cardiovascular system, including reducing heart rate and blood pressure.
实验室实验的优点和局限性
N-(3-fluorophenyl)thiophene-2-carboxamide has several advantages for lab experiments, including its well-established mechanism of action and its ability to modulate immune responses. However, N-(3-fluorophenyl)thiophene-2-carboxamide also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several potential future directions for research on N-(3-fluorophenyl)thiophene-2-carboxamide, including exploring its use in combination with other immunomodulatory agents, studying its effects on different types of autoimmune diseases, and investigating its potential use in treating other conditions, such as cancer. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(3-fluorophenyl)thiophene-2-carboxamide in treating autoimmune diseases.
合成方法
The synthesis of N-(3-fluorophenyl)thiophene-2-carboxamide involves several steps, starting with the reaction of 3-fluorophenylacetic acid with thionyl chloride to produce 3-fluorophenylacetyl chloride. This is then reacted with thiophene-2-amine to produce the desired product, N-(3-fluorophenyl)thiophene-2-carboxamide. The reaction scheme involves several purification steps to ensure the purity of the final product.
科学研究应用
N-(3-fluorophenyl)thiophene-2-carboxamide has been extensively studied for its potential use in treating MS and other autoimmune diseases. In clinical trials, N-(3-fluorophenyl)thiophene-2-carboxamide has been shown to reduce the frequency of relapses in MS patients and slow the progression of disability. It has also been studied for its potential use in treating other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.
属性
CAS 编号 |
136340-92-6 |
|---|---|
产品名称 |
N-(3-fluorophenyl)thiophene-2-carboxamide |
分子式 |
C11H8FNOS |
分子量 |
221.25 g/mol |
IUPAC 名称 |
N-(3-fluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8FNOS/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) |
InChI 键 |
WNFAJKQBFVQIHK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CS2 |
规范 SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



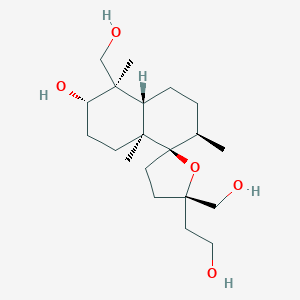
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
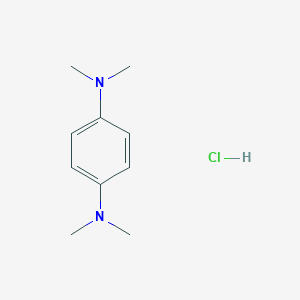
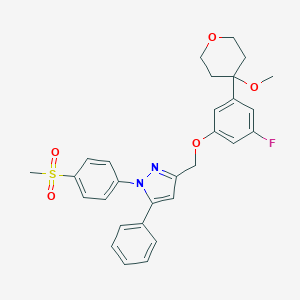
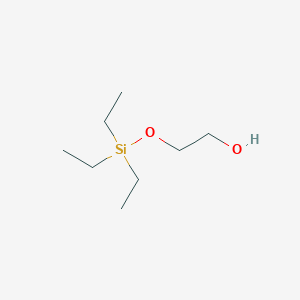
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
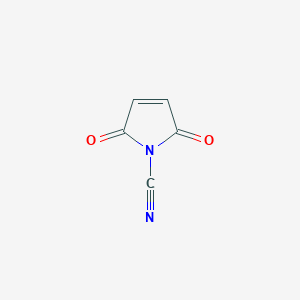
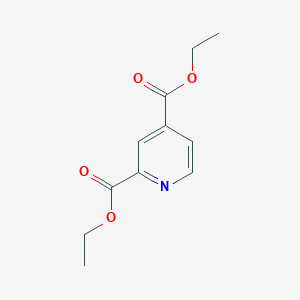
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
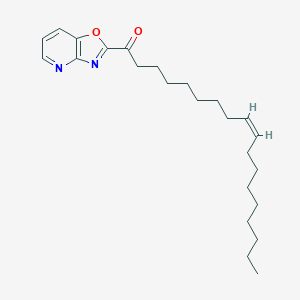
![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)
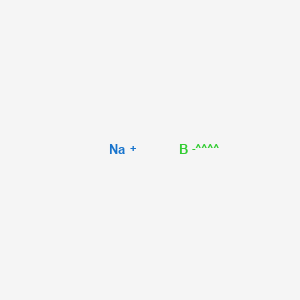
![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)
